molecular formula C8H5F B1297516 3-Fluorophenylacetylene CAS No. 2561-17-3

3-Fluorophenylacetylene

Cat. No.: B1297516
CAS No.: 2561-17-3
M. Wt: 120.12 g/mol
InChI Key: PTRUTZFCVFUTMW-UHFFFAOYSA-N
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Description

3-Fluorophenylacetylene is an organic compound with the molecular formula C8H5F . It is a derivative of phenylacetylene where a fluorine atom is substituted at the third position of the benzene ring. This compound is a clear liquid with a color ranging from colorless to light orange or yellow . It is known for its unique chemical properties and is widely used in various fields of chemistry and industry.

Chemical Reactions Analysis

3-Fluorophenylacetylene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen halides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Fluorophenylacetylene can be compared with other similar compounds such as:

  • 2-Fluorophenylacetylene
  • 4-Fluorophenylacetylene
  • 3,4,5-Trifluorophenylacetylene
  • 1-Ethynyl-3-fluorobenzene

What sets this compound apart is the position of the fluorine atom, which influences its chemical reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

1-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRUTZFCVFUTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334284
Record name 3-Fluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2561-17-3
Record name 3-Fluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-3-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the fluorine atom influence the crystal structure of fluorophenylacetylenes?

A: The position of the fluorine atom significantly impacts the crystal structure of fluorophenylacetylenes due to differences in the manifestation of weak intermolecular interactions. Research has shown that both 2-fluorophenylacetylene (2FPA) and 3-fluorophenylacetylene (3FPA) exhibit dimorphism, meaning they can exist in two different crystalline forms. [] Interestingly, both 2FPA and 3FPA share a common polymorph (P21, Z = 2) but differ in their second polymorph. This difference arises from variations in how C–H···π and C–H···F interactions manifest depending on the fluorine position. [] In contrast, 4-fluorophenylacetylene (4FPA) exhibits a distinct crystal structure (space group P21/c, Z = 4) with entirely different interactions involving the fluorine atom. [] These findings highlight the significant role of fluorine in dictating the solid-state packing of these molecules.

Q2: Can you explain the vibrational characteristics of this compound in the acetylenic and aromatic C-H stretching regions?

A: The vibrational spectra of this compound in the acetylenic and aromatic C-H stretching regions are complex, exhibiting multiple bands due to anharmonic coupling. [] This means that the vibrational motion of the molecule cannot be accurately described as simple harmonic oscillation. Specifically, the acetylenic C-H stretching vibrations are coupled with other ring modes, including those involving displacements on the acetylenic group itself. [] This coupling scheme appears consistent across phenylacetylene and its fluorinated derivatives. Similarly, the aromatic C-H stretching region displays complexity due to coupling with C-C stretching and C-H in-plane bending modes. [] These insights were obtained through IR-UV double resonance spectroscopy combined with high-level ab initio anharmonic calculations. []

Q3: How does the dipole moment of this compound influence its interaction with other molecules, particularly in the formation of π-stacked structures?

A: While the dipole moment of this compound plays a role in its interactions, research suggests that π-stacking in this molecule transcends a simple electrostatic description based solely on dipole moment. [] Although density functional theory calculations indicate that π-stacked structures are energetically favored over other configurations involving C-H···π and C-H···F interactions, [] the dominance of dispersion forces in energy decomposition analysis suggests a more nuanced picture. [] Interestingly, despite having nearly identical dipole moments, 2-fluorophenylacetylene and 2,6-difluorophenylacetylene show significant differences in their ability to form π-stacked structures. [] This observation emphasizes that while electrostatics, influenced by the dipole moment, contributes to the formation of π-stacked structures, other factors, particularly dispersion forces, also play a critical role in stabilizing these arrangements. []

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